molecular formula C14H23NO2 B1461865 N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine CAS No. 1932050-98-0

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine

Cat. No.: B1461865
CAS No.: 1932050-98-0
M. Wt: 237.34 g/mol
InChI Key: QCBDGAXQZUXRTG-UHFFFAOYSA-N
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Description

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable interactions with specific enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall biochemical process .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction pathways, ultimately affecting cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes or receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of the compound is essential for elucidating its effects on cellular function and its potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[(4-ethynylcyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-11-6-8-12(9-7-11)10-15-13(16)17-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBDGAXQZUXRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.